Hexadecyltrimethylammonium nitrite
Description
Contextualizing Hexadecyltrimethylammonium Nitrite (B80452) within Cationic Surfactant Research
Hexadecyltrimethylammonium nitrite belongs to the broader family of hexadecyltrimethylammonium salts, with its bromide (CTAB) and chloride (CTAC) analogues being extensively studied and widely used. These compounds are characterized by a hydrophilic quaternary ammonium (B1175870) head group and a long 16-carbon hydrophobic tail. This structure imparts excellent surfactant properties, leading to their use as detergents, emulsifiers, and phase-transfer catalysts. The critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles, is a key parameter governing their application. For the common bromide and chloride salts, the CMC is in the millimolar range in aqueous solutions. The nature of the counter-ion can influence the CMC and other solution properties. While the majority of research has centered on the halide salts, the introduction of the nitrite anion opens up new avenues for investigation, particularly in reactions where the nitrite ion itself can act as a reagent or a modulator of catalytic activity.
Interdisciplinary Significance of Nitrite Anion Chemistry in Advanced Systems
The nitrite anion (NO₂⁻) is a versatile chemical species with significant roles in various chemical and biological processes. It is a key intermediate in the nitrogen cycle and is known to be a precursor in the formation of nitrosamines. In synthetic chemistry, nitrite is a well-established nucleophile and can also act as an oxidizing or reducing agent depending on the reaction conditions. The incorporation of the nitrite anion into a quaternary ammonium salt framework, such as in this compound, creates a multifunctional molecule. This combination is of great interest in fields like corrosion inhibition, where nitrite ions are known to passivate metal surfaces, and in organic synthesis, where the surfactant cation can facilitate reactions in biphasic systems through micellar or phase-transfer catalysis. The study of such compounds, therefore, requires an interdisciplinary approach, drawing on principles from colloid and surface science, inorganic chemistry, and materials science.
Current Research Landscape and Emerging Trends in this compound Investigations
Current research on hexadecyltrimethylammonium salts is vibrant, with a strong focus on their application in nanotechnology, particularly in the synthesis of metallic nanoparticles with controlled size and shape. The bromide salt, CTAB, is a common capping agent in the synthesis of gold nanorods. While direct research on the nitrite analogue is less prevalent, the existing body of knowledge on CTAB provides a strong foundation for exploring the potential of this compound in these areas.
Emerging trends point towards the development of "smart" surfactants that can respond to external stimuli and the design of multifunctional molecules for specialized applications. The investigation of this compound aligns with these trends. Its potential as a corrosion inhibitor that combines the film-forming properties of the quaternary ammonium cation with the passivating effect of the nitrite anion is an area of active interest. Furthermore, the catalytic properties of this compound in specific organic reactions, especially those involving the nitrite ion, are ripe for exploration. The development of advanced analytical techniques for the detection of nitrite is also a complementary and growing field of research. google.comrsc.org
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its application. While specific experimental data for the nitrite salt is not extensively available in public literature, the properties can be largely inferred from its well-studied analogues, Hexadecyltrimethylammonium bromide (CTAB) and Hexadecyltrimethylammonium chloride (CTAC).
Physicochemical Data of Hexadecyltrimethylammonium Salts
| Property | Hexadecyltrimethylammonium Bromide (CTAB) | Hexadecyltrimethylammonium Chloride (CTAC) | This compound |
| Molecular Formula | C₁₉H₄₂BrN | C₁₉H₄₂ClN | C₁₉H₄₂N₂O₂ |
| Molecular Weight | 364.45 g/mol | 320.00 g/mol | 330.55 g/mol |
| Appearance | White to off-white powder or crystals | White to pale yellow liquid or solid | Data not available |
| Melting Point | 248-251 °C | Data not available for pure compound | Data not available |
| Solubility | Soluble in water (100 mg/mL) | Soluble in water (440 mg/L at 30 °C) google.com | Data not available |
| Critical Micelle Concentration (CMC) in water | ~0.92 mM (20-25 °C) echemi.com | ~1.3 mM (25 °C) | Data not available |
| Aggregation Number | ~170 | Data not available | Data not available |
The synthesis of this compound can be achieved through an ion exchange reaction. A common starting material is Hexadecyltrimethylammonium bromide (CTAB) or chloride (CTAC), which are commercially available. A plausible synthetic route involves the reaction of an aqueous solution of CTAB with a salt containing the nitrite anion, such as silver nitrite (AgNO₂). The reaction proceeds via the precipitation of the insoluble silver bromide (AgBr), leaving the desired this compound in the solution.
Reaction: C₁₆H₃₃N(CH₃)₃Br (aq) + AgNO₂ (aq) → C₁₆H₃₃N(CH₃)₃NO₂ (aq) + AgBr (s)
This method is analogous to the preparation of other quaternary ammonium salts with different anions. For instance, a patent describes the synthesis of cetyl trimethyl ammonium sulfate (B86663) by reacting the bromide salt with silver sulfate. researchgate.net The resulting solution of this compound can then be purified and the product isolated.
Applications in Advanced Materials and Chemical Reactions
The unique combination of a cationic surfactant and a functional nitrite anion in this compound paves the way for its application in several advanced technological areas.
Role in Micellar Catalysis
Cationic surfactants like those in the hexadecyltrimethylammonium family are well-known for their ability to catalyze reactions in aqueous media by forming micelles. These micellar aggregates provide a microenvironment that can concentrate reactants and alter reaction pathways, often leading to significant rate enhancements.
Research on the closely related Hexadecyltrimethylammonium bromide (CTAB) has shown that its micelles can strongly catalyze nucleophilic aromatic substitution (SɴAr) reactions involving anionic nucleophiles. researchgate.net In the case of reactions with sodium nitrite, the catalysis by CTAB micelles is particularly pronounced compared to reactions with other nucleophiles like hydroxide (B78521) or azide (B81097) ions. nih.gov This suggests that the nitrite ion is effectively solubilized and stabilized within the cationic micellar structure, bringing it into close proximity with the aromatic substrate. nih.gov The micellar environment can lower the activation energy of the reaction, contributing to the observed rate acceleration. researchgate.net It is highly probable that this compound would exhibit similar or even enhanced catalytic activity in such reactions, as the nitrite counter-ion is an intrinsic part of the surfactant molecule.
Application in Nanoparticle Synthesis
The synthesis of metallic nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Cationic surfactants play a crucial role in this process, acting as capping agents or templates to direct the growth of the nanoparticles. Hexadecyltrimethylammonium bromide (CTAB) is famously used in the seed-mediated growth of gold nanorods.
While direct studies using this compound are scarce, the principle of its application would be similar. The hexadecyltrimethylammonium cation would adsorb onto the surface of the forming nanoparticles, preventing their aggregation and controlling their morphology. The presence of the nitrite anion could potentially influence the reduction potential of the metal precursor or participate in the surface chemistry of the nanoparticles, offering an additional parameter to tune their properties. The synthesis often involves the reduction of a metal salt (e.g., HAuCl₄) in the presence of the surfactant.
Function as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts are excellent phase transfer catalysts. The lipophilic cation can transport an anionic reactant from the aqueous phase into the organic phase, where the reaction with the organic substrate can occur.
This compound has the potential to act as a phase transfer catalyst, particularly for reactions involving the nitrite anion. For example, it could facilitate the synthesis of alkyl nitrites from alkyl halides in a biphasic system. The hexadecyltrimethylammonium cation would transport the nitrite anion into the organic phase to react with the alkyl halide. A patent describes the use of hexadecyl-trimethyl ammonium bromide as a phase transfer catalyst in the synthesis of nitromethane (B149229) from a methyl halide and sodium nitrite, demonstrating the feasibility of this application. researchgate.net
Utility as a Corrosion Inhibitor
The prevention of metal corrosion is of immense industrial importance. Organic corrosion inhibitors function by adsorbing onto the metal surface and forming a protective barrier. Quaternary ammonium salts, with their ability to form films, are effective corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic environments.
The nitrite ion itself is a well-known anodic inhibitor, particularly for ferrous metals, where it promotes the formation of a passive oxide layer. researchgate.net Therefore, this compound combines the film-forming properties of the long-chain quaternary ammonium cation with the passivating action of the nitrite anion, making it a potentially highly effective corrosion inhibitor. The cationic head group would adsorb onto the negatively charged metal surface (in neutral or acidic conditions), while the long hydrophobic tail would form a dense barrier against corrosive species. The nitrite anion could then further enhance protection by repairing defects in the passive film. Studies on the inhibition of aluminum alloy corrosion by hexadecyltrimethylammonium bromide have shown that it adsorbs on the surface and its efficiency is dependent on concentration and temperature. The presence of the nitrite ion in this compound would likely provide a synergistic inhibitory effect.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3084-33-1 |
|---|---|
Molecular Formula |
C19H42N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;nitrite |
InChI |
InChI=1S/C19H42N.HNO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1-3/h5-19H2,1-4H3;(H,2,3)/q+1;/p-1 |
InChI Key |
KIPYNWHZUMMNGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.N(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization for Hexadecyltrimethylammonium Nitrite Systems
Established Synthetic Pathways for Hexadecyltrimethylammonium Nitrite (B80452)
The synthesis of Hexadecyltrimethylammonium nitrite can be approached through several established methods, primarily involving the exchange of the anion of a more common hexadecyltrimethylammonium salt.
Direct Anion Metathesis and Exchange Strategies for Nitrite Anion Incorporation
The most direct route to this compound involves anion metathesis, also known as an ion exchange reaction. This strategy typically starts with a commercially available hexadecyltrimethylammonium halide, such as the bromide (CTAB) or chloride (CTAC). The halide anion is then exchanged for a nitrite anion.
A common method for this exchange is the reaction of the hexadecyltrimethylammonium halide with a nitrite salt, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂). The reaction is typically carried out in a solvent where the starting QAC and the nitrite salt are soluble, but the resulting sodium or potassium halide is not. This insolubility drives the reaction forward by precipitating the halide salt, which can then be removed by filtration.
For instance, the reaction can be represented as follows:
[C₁₆H₃₃N(CH₃)₃]⁺Br⁻ + NaNO₂ → [C₁₆H₃₃N(CH₃)₃]⁺NO₂⁻ + NaBr(s)
The choice of solvent is crucial for the success of this reaction. Alcohols or polar aprotic solvents are often employed to facilitate the dissolution of the reactants.
Another approach for anion exchange is the use of an anion exchange resin. In this method, a column packed with a resin loaded with nitrite ions is used. A solution of the hexadecyltrimethylammonium halide is passed through the column. The halide ions in the solution are exchanged for the nitrite ions on the resin, resulting in a solution of this compound. This method can yield a product of high purity, free from halide contamination. The efficiency of this process depends on the selectivity of the resin for the different anions involved. sphinxsai.com
Optimization of Reaction Parameters for Enhanced Purity and Yield (Methodological Focus)
To achieve high purity and yield of this compound, several reaction parameters must be carefully optimized.
| Parameter | Effect on Reaction | Optimized Condition |
| Solvent | The solubility of reactants and the precipitation of the halide salt by-product are highly dependent on the solvent. | A solvent that maximizes the solubility of the quaternary ammonium (B1175870) halide and the nitrite salt while minimizing the solubility of the resulting alkali halide is ideal. Alcohols like ethanol (B145695) or isopropanol, or polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often suitable. The presence of a small amount of water can sometimes aid in the dissolution of the nitrite salt, but an excess can hinder the precipitation of the halide by-product. |
| Temperature | Reaction kinetics are influenced by temperature. Higher temperatures can increase the reaction rate but may also lead to decomposition of the nitrite anion or the QAC itself. | The reaction is typically carried out at a moderately elevated temperature, for example, between 40°C and 80°C, to ensure a reasonable reaction rate without causing degradation. |
| Stoichiometry | The molar ratio of the reactants affects the completeness of the reaction. | A slight excess of the nitrite salt is often used to ensure complete conversion of the hexadecyltrimethylammonium halide. This drives the equilibrium towards the formation of the desired product. |
| Reaction Time | Sufficient time is required for the reaction to go to completion. | The reaction time can vary from a few hours to overnight, depending on the other reaction conditions. The progress of the reaction can be monitored by techniques such as ion chromatography to determine the disappearance of the starting halide and the appearance of the nitrite product. |
| Purification | The final product needs to be purified to remove any unreacted starting materials, by-products, and excess salts. | After filtration of the precipitated halide salt, the solvent is typically removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent or by washing with a solvent in which the desired product is sparingly soluble but the impurities are soluble. |
Design and Synthesis of Functionalized Hexadecyltrimethylammonium Derivatives
The properties of this compound can be further tailored by modifying its structure. This can involve changes to the alkyl chain or the quaternary ammonium head group, as well as the introduction of specific functional groups.
Modulation of Alkyl Chain Length and Quaternary Ammonium Head Group Architecture
The length of the alkyl chain in quaternary ammonium compounds significantly influences their physical and chemical properties, such as their surface activity and antimicrobial efficacy. While the focus here is on the hexadecyl (C16) chain, it is conceivable to synthesize analogous nitrite salts with different alkyl chain lengths (e.g., C12, C14, C18) to fine-tune these properties. The synthesis would follow a similar anion exchange pathway, starting from the corresponding alkyltrimethylammonium halide.
Furthermore, the architecture of the quaternary ammonium head group can be altered. For instance, one or more of the methyl groups could be replaced with other alkyl groups (e.g., ethyl, propyl). This modification would affect the steric hindrance around the positive charge and could influence the compound's reactivity and interaction with other molecules. The synthesis of such derivatives would typically start from a tertiary amine with the desired alkyl groups, followed by quaternization with a hexadecyl halide and subsequent anion exchange to introduce the nitrite anion.
Introduction of Auxiliary Functional Groups for Tailored Reactivity
Introducing auxiliary functional groups into the structure of this compound can impart novel functionalities and tailored reactivity. This can be achieved by modifying the starting materials for the synthesis.
One approach is to introduce functional groups into the alkyl chain. For example, an ether or ester linkage could be incorporated. The synthesis of a derivative with an ether linkage might involve the reaction of a long-chain glycidyl (B131873) ether with trimethylamine, followed by anion exchange.
The introduction of an ester group can be achieved by reacting a long-chain fatty acid with a functionalized amine, such as N,N-dimethylethanolamine, to form an ester-containing tertiary amine. This intermediate can then be quaternized with an alkyl halide and subsequently undergo anion exchange to yield the desired functionalized QAC nitrite. Such ester-containing QACs are known to be more biodegradable.
Another strategy is to introduce functional groups onto the quaternary ammonium head group itself. For example, a hydroxyl group can be introduced by using a starting tertiary amine that contains a hydroxyl-functionalized alkyl group. The quaternization of such an amine with hexadecyl bromide would yield a hexadecyl(hydroxyalkyl)dimethylammonium bromide, which can then be converted to the nitrite salt. These hydroxyl groups can serve as points for further chemical modification.
The reactivity of these functionalized derivatives would be dictated by the nature of the introduced functional group. For instance, ester linkages can be susceptible to hydrolysis, which could be a desirable feature for creating biodegradable surfactants or controlled-release systems. Hydroxyl groups could be used for further reactions, such as esterification or etherification, to attach other molecules of interest.
Advanced Investigations into Self Assembly and Supramolecular Architectures
Micellar Systems and Aggregation Dynamics of Hexadecyltrimethylammonium Nitrite (B80452)
Hexadecyltrimethylammonium nitrite belongs to the broader class of hexadecyltrimethylammonium (C16TA) surfactants, which are known for their ability to form micelles in aqueous solutions. nih.gov Micelles are organized assemblies of surfactant molecules where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups are exposed to the aqueous environment. tainstruments.com The aggregation behavior of these surfactants is significantly influenced by the nature of the counterion. nih.gov
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. wikipedia.orgjustagriculture.in Several methods are employed to determine the CMC of surfactants like this compound.
Conductivity Method: This technique relies on the change in the electrical conductivity of the surfactant solution with increasing concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions. justagriculture.inresearchgate.net The break in the conductivity versus concentration plot indicates the CMC. researchgate.net
Spectroscopic Methods: These methods utilize changes in the spectral properties of a probe molecule (dye) or the surfactant itself upon micellization. justagriculture.inresearchgate.net
UV-Vis Spectroscopy: Changes in the absorbance spectrum of a dye in the presence of micelles can be used to determine the CMC. researchgate.net
Fluorescence Spectroscopy: A common method involves using a hydrophobic probe like pyrene (B120774). The fluorescence intensity of pyrene changes significantly when it moves from a polar aqueous environment to the nonpolar interior of a micelle. This change is plotted against surfactant concentration to find the CMC. researchgate.netmdpi.com
Surface Tension Method: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. justagriculture.innih.gov
A comparison of these methods is presented in the table below.
| Method | Principle | Advantages | Disadvantages |
| Conductivity | Change in electrical conductivity upon micelle formation. justagriculture.in | Simple, accurate for ionic surfactants. | Less sensitive for non-ionic surfactants. |
| Fluorescence Spectroscopy | Change in fluorescence of a probe upon partitioning into micelles. mdpi.com | High sensitivity, applicable to a wide range of surfactants. | Requires a suitable fluorescent probe. |
| Surface Tension | Discontinuity in the surface tension vs. concentration plot. nih.gov | Direct measurement of surface activity. | Can be time-consuming, requires careful measurement. |
| UV-Vis Spectroscopy | Change in the absorbance of a dye in the presence of micelles. researchgate.net | Readily available equipment. | The interaction between the dye and surfactant can sometimes affect the CMC value. justagriculture.in |
Micellization is a dynamic equilibrium process where surfactant monomers are constantly exchanging with micelles. researchgate.net The kinetics of this process are characterized by two relaxation times: a fast relaxation time (τ1) related to the exchange of monomers between micelles and the bulk solution, and a slow relaxation time (τ2) associated with the formation and breakdown of entire micelles. researchgate.netnih.gov The stability of a micelle is directly related to the slow relaxation time. nih.gov
The thermodynamics of micellization for hexadecyltrimethylammonium surfactants are governed by changes in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). nih.gov
Gibbs Free Energy of Micellization (ΔGmic): A negative ΔGmic indicates a spontaneous micellization process. researchgate.net For hexadecyltrimethylammonium surfactants, the ΔGmic is influenced by the counterion. nih.gov
Enthalpy of Micellization (ΔHmic): This value can be positive or negative, depending on the surfactant and temperature. For the hexadecyltrimethylammonium halide series, ΔHmic becomes less negative in the order NO3- < Br- < Cl- < F-. nih.gov This suggests that the micellization process is exothermic for these surfactants under the studied conditions. researchgate.net
The thermodynamic parameters of micellization can be determined experimentally using techniques like isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CMC. nih.govtainstruments.com
| Thermodynamic Parameter | Significance | Typical Values/Trends for C16TA Surfactants |
| ΔGmic | Spontaneity of micellization (negative value indicates spontaneity). researchgate.net | Negative, indicating a spontaneous process. researchgate.net |
| ΔHmic | Heat change during micellization (negative for exothermic, positive for endothermic). researchgate.net | Generally negative for halides and nitrate (B79036), becoming less negative from nitrate to fluoride. nih.gov |
| ΔSmic | Change in randomness of the system (positive value is a major driving force). wikipedia.org | Positive and a significant contributor to the negative ΔGmic. nih.gov |
The shape and size of micelles formed by this compound are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. The packing of surfactant molecules within the micelle is described by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle-water interface, and the length of the tail. wikipedia.org For many simple surfactants like those in the C16TA family, the micelles are generally spherical in the vicinity of the CMC. tainstruments.com However, at higher concentrations or with changes in solution conditions, they can transition to other shapes like rods or cylinders.
The structure of the micellar interface is also of great importance. The polar headgroups of the hexadecyltrimethylammonium cations and the associated nitrite counterions reside at the micelle-water interface. The degree of counterion binding to the micelle surface, also known as the degree of micelle ionization (α), is a crucial parameter. For hexadecyltrimethylammonium surfactants, the degree of micelle ionization increases in the order SO42- < NO3- < Br- < Cl- < F-, which is consistent with a decrease in the binding strength of the counterion. nih.gov
Formation of Vesicles, Bilayers, and Other Supramolecular Assemblies
Under certain conditions, such as in the presence of specific additives or in mixed surfactant systems, hexadecyltrimethylammonium surfactants can form more complex supramolecular structures beyond simple micelles. These can include vesicles and bilayers.
Vesicles are spherical structures composed of one or more concentric bilayers of surfactant molecules enclosing a small amount of the aqueous solvent. The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain surfactants but can be induced by the addition of other amphiphilic molecules or by specific solution conditions. For instance, studies on the interaction of hexadecyltrimethylammonium bromide (HTAB) with phospholipids (B1166683) have shown the formation of mixed micelles and the disruption of lipid vesicles. researchgate.net This indicates the potential for complex interactions and structural reorganizations in mixed systems.
The release of membrane vesicles is a known stress response mechanism in bacteria like Pseudomonas putida. nih.gov While this is a biological process, it demonstrates the fundamental principle of bilayer formation and vesiculation as a way to modulate the interface with the environment.
Interfacial Adsorption and Film Formation on Solid Substrates
The adsorption of surfactants at solid-liquid interfaces is a fundamental process with wide-ranging applications. This compound, being a cationic surfactant, readily adsorbs onto negatively charged surfaces through electrostatic interactions.
The adsorption process can lead to the formation of various surface aggregates, from monolayers to bilayers, depending on the surfactant concentration and the nature of the solid substrate. At low concentrations, individual surfactant molecules adsorb with their hydrophobic tails potentially oriented towards the aqueous phase. As the concentration increases towards the CMC, a monolayer can form with the hydrophobic tails associating with the surface (if it is hydrophobic) or with each other. Above the CMC, bilayer formation can occur on hydrophilic surfaces, with the first layer attached via the headgroups and the second layer oriented with its headgroups towards the bulk solution.
The relationship between the amount of adsorbed surfactant and its equilibrium concentration in the solution at a constant temperature is described by an adsorption isotherm. nih.gov Various models are used to analyze experimental adsorption data and to elucidate the underlying mechanism. nih.govresearchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.netnih.gov It implies that there are no interactions between the adsorbed molecules. researchgate.net
Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. researchgate.net
Sips Isotherm: This is a combination of the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts monolayer adsorption characteristic of the Langmuir isotherm. researchgate.net
The choice of the most appropriate isotherm model depends on the specific system under investigation and is typically determined by fitting the experimental data to the different models and evaluating the goodness of fit. nih.gov
For the adsorption of hexadecyltrimethylammonium (HDTMA) cations, a key component of the title compound, onto surfaces like montmorillonite (B579905) clay, the adsorption process has been studied. researchgate.net The loading of HDTMA onto the clay surface can significantly alter its properties and its ability to adsorb other substances. researchgate.net The mechanism of adsorption often involves an initial electrostatic attraction between the cationic headgroup of the surfactant and negatively charged sites on the surface. nih.gov Subsequent adsorption can be driven by hydrophobic interactions between the alkyl chains of the surfactant molecules, leading to the formation of surface aggregates.
| Adsorption Isotherm Model | Key Assumptions | Applicability |
| Langmuir | Monolayer adsorption on a homogeneous surface with no interaction between adsorbed species. researchgate.netnih.gov | Describes adsorption on surfaces with uniform binding sites. |
| Freundlich | Adsorption on a heterogeneous surface with non-uniform distribution of adsorption heats. researchgate.net | Often used for empirical fitting of adsorption data on complex materials. |
| Sips | A combined model that behaves like the Freundlich isotherm at low concentrations and the Langmuir isotherm at high concentrations. researchgate.net | Useful for describing adsorption on heterogeneous surfaces that approach monolayer coverage at saturation. |
Influence of Surface Properties on Adsorption Behavior and Film Stability
The adsorption of hexadecyltrimethylammonium (HDTMA) cations onto solid surfaces is a phenomenon governed by a combination of electrostatic and hydrophobic interactions. The specific properties of the surface play a critical role in determining the extent of adsorption and the stability of the resulting surfactant film. While direct studies on this compound are limited, extensive research on the closely related hexadecyltrimethylammonium bromide (HDTMA-Br) and chloride (HDTMA-Cl) provides significant insights into the expected behavior of the nitrite salt.
The primary driving force for the adsorption of HDTMA onto negatively charged surfaces, such as those of clay minerals and zeolites, is the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup and the negatively charged sites on the surface. This process is often initiated through cation exchange, where the HDTMA⁺ cations replace the naturally occurring cations (e.g., Na⁺, K⁺, Ca²⁺) on the mineral surface.
Once the initial layer of surfactant is adsorbed via cation exchange, further adsorption is driven by hydrophobic interactions between the long hexadecyl chains of the surfactant molecules. This leads to the formation of surfactant aggregates on the surface, which can range from hemimicelles to complete bilayers. The stability of these adsorbed films is crucial for their application, for instance, in the modification of minerals for the sorption of anionic contaminants.
The nature of the mineral substrate significantly influences the adsorption process. For instance, molecular dynamics simulations have shed light on the adsorption of cetyltrimethylammonium (CTA⁺), another term for HDTMA⁺, onto montmorillonite (MMT). These simulations reveal that the initial adsorption is an enthalpy-driven ion exchange process. This is followed by entropy-driven hydrophobic interactions between the alkyl chains of the CTA⁺ ions and the MMT surface, which encourages the surfactant ions to lie flat on the surface. At higher concentrations, hydrophobic interactions between the adsorbed CTA⁺ ions lead to the formation of stacks and clusters. acs.org
The stability of the adsorbed surfactant layer is also a key consideration. Surfactant-modified minerals, particularly those with a surfactant bilayer, are effective at sorbing anionic species like nitrate. geoscienceworld.org The outer layer of the bilayer presents a positively charged surface that can attract and retain anions from solution. The stability of this bilayer is therefore paramount for the longevity of the sorbent's effectiveness.
The table below summarizes the key surface properties and their influence on the adsorption and film stability of hexadecyltrimethylammonium cations.
| Surface Property | Influence on Adsorption and Film Stability |
| Surface Charge Density | Higher negative charge density leads to stronger initial electrostatic attraction and a higher capacity for cation exchange, promoting the formation of a stable initial surfactant layer. |
| Mineral Composition | The type of mineral (e.g., kaolinite, illite, smectite) affects the cation exchange capacity (CEC) and the distribution of charge sites, influencing the packing and arrangement of the adsorbed surfactant molecules. geoscienceworld.org |
| Hydrophobicity/Hydrophilicity | Hydrophobic surfaces can promote stronger van der Waals interactions with the alkyl tails of the surfactant, leading to more stable and densely packed films. |
| pH of the System | The pH can affect the surface charge of some minerals and the speciation of contaminants in solution, thereby influencing the overall adsorption process. For instance, studies on nitrite adsorption on CTAB-modified zeolite showed optimal performance at acidic pH. undikma.ac.id |
Desorption Kinetics and Mechanisms from Charged Mineral Surfaces
The stability of hexadecyltrimethylammonium (HDTMA) films on mineral surfaces is not permanent, and the surfactant can be subject to slow desorption. Understanding the kinetics and mechanisms of this desorption is critical for evaluating the long-term performance and environmental compatibility of surfactant-modified minerals.
Studies on the desorption of HDTMA from various charged mineral surfaces, including kaolinite, illite, and clinoptilolite, have revealed that the process is generally slow. researchgate.net The rate of desorption is influenced by several factors, such as the initial surfactant loading on the mineral, the type of mineral substrate, and the flow rate in dynamic systems. researchgate.net
A key finding is that the desorption process often exhibits a two-stage behavior, particularly when the initial surfactant coverage exceeds the mineral's cation exchange capacity (CEC) and forms a bilayer. geoscienceworld.org
First Stage: This initial, faster stage of desorption is attributed to the removal of HDTMA molecules from the outer layer of the surfactant bilayer. These molecules are held primarily by hydrophobic interactions with the inner layer of surfactant molecules. geoscienceworld.org
Second Stage: The subsequent, slower stage corresponds to the desorption of HDTMA molecules from the inner layer. These molecules are electrostatically bound directly to the negatively charged mineral surface and are thus more strongly retained. geoscienceworld.org
Each of these desorption stages can be effectively described by a first-order kinetic model. geoscienceworld.orgresearchgate.net This model implies that the rate of desorption is directly proportional to the amount of surfactant remaining on the surface.
The table below presents data on the desorption of HDTMA from different mineral surfaces, illustrating the influence of the mineral type and initial loading on the desorption process.
| Mineral | Initial HDTMA Loading (mmol/kg) | Desorption Conditions | Percentage of HDTMA Desorbed | Desorption Rate Constant (k) | Reference |
| Illite (IMt-2) | 160 | 40 days (~250 pore volumes) | 28% | First segment: 0.003, Second segment: 0.0006 | geoscienceworld.orgresearchgate.net |
| Kaolinite (KGa-1b) | Not specified (bilayer) | 40-50 pore volumes | Not specified | 0.003 (single stage) | geoscienceworld.org |
| Surfactant-Modified Zeolite (SMZ) | Not specified (bilayer) | Not specified | Not specified | Transition from bilayer to monolayer coverage observed | geoscienceworld.org |
Note: The desorption rate constant (k) is given in units of per pore volume.
These findings indicate that while desorption does occur, a significant fraction of the HDTMA remains bound to the mineral surface, particularly the electrostatically bound inner layer. The slow release of the surfactant is an important consideration for the environmental applications of these materials. researchgate.net
Interactions with Other Supramolecular Systems and Polyelectrolytes
The interactions of this compound with other supramolecular systems and polyelectrolytes are driven by a combination of electrostatic and hydrophobic forces. While specific studies on the nitrite salt are scarce, research on the bromide salt (CTAB or HDTMA-Br) provides valuable insights into these complex interactions. These interactions are fundamental to applications ranging from the formation of functional materials to the disruption or stabilization of biological systems.
When a cationic surfactant like HDTMA interacts with an oppositely charged polyelectrolyte, such as an anionic polymer, the strong electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged groups on the polyelectrolyte chain is typically the dominant initial interaction. This can lead to the formation of a polyelectrolyte-surfactant complex.
The nature of these interactions can be tuned by factors such as the charge density of the polyelectrolyte and the concentration of the surfactant. For instance, studies on the interaction between dodecyl trimethyl ammonium bromide (a shorter-chain analogue of HDTMA-Br) and sodium poly(acrylic acid) (NaPAA) have shown that at low pH, where the polyelectrolyte is less charged, hydrophobic interactions play a more dominant role. At higher pH, with a more highly charged polyelectrolyte, the electrostatic interactions become more significant, leading to the formation of more structured, layered arrangements at interfaces. nih.gov
In systems containing multiple components, such as a polyelectrolyte and a dye, the addition of a surfactant like HDTMA can lead to competitive binding. The surfactant may displace the dye from the polyelectrolyte, a phenomenon that is governed by the relative strengths of the interactions between the different components. nih.gov This principle is utilized in various applications, including the controlled release of substances.
The table below outlines the primary types of interactions between hexadecyltrimethylammonium cations and different supramolecular systems or polyelectrolytes.
| Interacting System | Primary Driving Forces | Resulting Phenomena |
| Anionic Polyelectrolytes | Electrostatic attraction, hydrophobic interactions | Formation of polyelectrolyte-surfactant complexes, changes in polymer conformation, phase separation. nih.gov |
| Anionic Micelles/Vesicles | Electrostatic attraction, hydrophobic interactions | Mixed micelle formation, vesicle fusion or disruption. |
| Neutral Polymers | Hydrophobic interactions | Binding of surfactant to the polymer chain, formation of polymer-surfactant aggregates. |
| Biological Membranes | Electrostatic and hydrophobic interactions | Insertion of surfactant into the lipid bilayer, potential for membrane disruption. |
These interactions highlight the versatility of hexadecyltrimethylammonium as a building block in supramolecular chemistry. By carefully selecting the interacting partners and controlling the environmental conditions, it is possible to create a wide range of complex and functional architectures.
Mechanistic Elucidation of Hexadecyltrimethylammonium Nitrite in Chemical and Interfacial Phenomena
Role in Catalytic Processes and Reaction Kinetics
Hexadecyltrimethylammonium nitrite (B80452), a member of the quaternary ammonium (B1175870) salt family, exhibits catalytic activity through two primary mechanisms: micellar catalysis and phase transfer catalysis. These processes leverage the compound's amphiphilic character to enhance reaction rates and enable reactions between otherwise immiscible reactants.
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like Hexadecyltrimethylammonium nitrite spontaneously aggregate to form micelles. These nanoscopic structures consist of a hydrophobic core, formed by the hexadecyl chains, and a hydrophilic shell, composed of the trimethylammonium head groups and their associated nitrite counter-ions. This micro-heterogeneous environment serves as a nanoreactor that can significantly alter the rates of organic reactions. nih.govacsgcipr.org
The primary mechanisms of micellar catalysis include:
Concentration Effect: Hydrophobic or amphiphilic organic reactants are partitioned from the bulk aqueous phase into the much smaller volume of the micellar core. nih.govacsgcipr.org This localization dramatically increases the effective concentration of the reactants, leading to an acceleration of the reaction rate according to the law of mass action.
Transition State Stabilization: The specific orientation of reactants within the micelle can stabilize the transition state of a reaction. The electrostatic interactions at the micellar surface and the hydrophobic interactions within the core can lower the activation energy of the reaction, thereby increasing its rate.
Micellar catalysis offers a "green chemistry" approach by often allowing reactions to be conducted in water instead of volatile organic solvents, under mild conditions, and with increased efficiency. nih.govacsgcipr.org
Table 1: Factors Influencing Micellar Catalysis
| Factor | Description | Impact on Reaction Kinetics |
|---|---|---|
| Substrate Hydrophobicity | The tendency of the organic reactant to partition into the micellar core. | Higher hydrophobicity leads to greater incorporation into the micelle, increasing the concentration effect. |
| Surfactant Concentration | Concentration relative to the Critical Micelle Concentration (CMC). | Catalysis occurs only above the CMC; rate often increases with surfactant concentration to a plateau. acsgcipr.org |
| Micelle Structure | Shape and size of the micelle (e.g., spherical, rod-like). | Can affect the orientation and packing of reactants, influencing transition state stabilization. acsgcipr.org |
| Counter-ion | The nature of the anion associated with the cationic head group (e.g., Nitrite). | Can participate in the reaction or alter the properties of the micellar surface. documentsdelivered.com |
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts, including this compound, are classic examples of phase transfer catalysts.
The mechanism involves the quaternary ammonium cation (Q⁺), in this case, Hexadecyltrimethylammonium (CTMA⁺), acting as a shuttle for the reactive anion. The process can be described as follows:
Anion Exchange: In the aqueous phase, the CTMA⁺ cation pairs with the nitrite anion (NO₂⁻) to form an ion pair, [CTMA⁺NO₂⁻].
Phase Transfer: The lipophilic nature of the long hexadecyl chain makes this ion pair soluble in the organic phase. It migrates across the phase boundary, transporting the nitrite anion with it.
Reaction: In the organic phase, the nitrite anion is "naked" or poorly solvated, making it a highly reactive nucleophile. It reacts with the organic substrate (e.g., an alkyl halide) to form the desired product.
Catalyst Regeneration: After the reaction, the CTMA⁺ cation pairs with the leaving group anion (e.g., a halide) and shuttles back to the aqueous phase to repeat the cycle.
This catalytic cycle allows for reactions between, for example, an inorganic salt like sodium nitrite (soluble in water) and an organic substrate (soluble in an organic solvent) to proceed at practical rates under mild conditions. The kinetics of such reactions are often dependent on the efficiency of the ion transport across the phase boundary.
Mechanisms of Corrosion Inhibition and Surface Protection
This compound is a highly effective corrosion inhibitor, particularly for ferrous metals like carbon steel. Its efficacy stems from a dual-action mechanism that combines physical barrier formation by the cation and electrochemical passivation by the anion. researchgate.netirannitrite.ir
The first step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. In neutral or near-neutral aqueous solutions, steel surfaces typically carry a net negative charge.
Cation Adsorption: The positively charged Hexadecyltrimethylammonium (CTMA⁺) cation is electrostatically attracted to the negatively charged metal surface.
Van der Waals Forces: The long, nonpolar hexadecyl chain contributes significantly to the adsorption energy through van der Waals interactions with the surface and with adjacent adsorbed molecules.
Nitrite Ion Adsorption: The adsorption of the CTMA⁺ cation layer creates a positively charged interface, which in turn attracts the negatively charged nitrite (NO₂⁻) anions from the solution to the near-surface region. The interaction of nitrite with the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netirannitrite.ir
This process results in the formation of a dense, organized double layer on the metal surface. Potentiodynamic polarization studies confirm that nitrite acts as an anodic inhibitor, meaning it primarily suppresses the metal dissolution (oxidation) reaction. researchgate.netmdpi.com This is evidenced by a shift in the corrosion potential (Ecorr) to more noble (positive) values and a significant decrease in the anodic current density upon the addition of nitrite. researchgate.netmdpi.com
The adsorbed inhibitor molecules form a complex, multi-layered protective film that acts as a barrier against corrosion.
Passive Oxide Film Formation: The primary role of the nitrite anion is to act as an oxidizing agent that promotes the formation of a stable, passive oxide film on the steel surface. researchgate.net This film is more robust and less porous than the air-formed oxide. Different studies have identified this passive layer as being composed of iron oxides such as γ-Fe₂O₃ (maghemite) or Fe₃O₄ (magnetite). researchgate.netmdpi.com The nitrite facilitates the conversion of soluble ferrous ions (Fe²⁺) at the surface to insoluble ferric oxides (Fe³⁺), effectively "repairing" defects in the oxide layer and preventing further corrosion. mdpi.combanglajol.info
Hydrophobic Organic Layer: The Hexadecyltrimethylammonium cations adsorb on top of this passive oxide layer. Their long hexadecyl chains orient themselves away from the surface, forming a compact, nonpolar, hydrophobic barrier. This organic layer physically blocks the approach of water and aggressive corrosive ions, such as chloride, to the metal surface.
The combination of the passivating inorganic oxide film and the hydrophobic organic layer results in a highly stable and effective barrier. Studies have shown that oxide films formed in the presence of nitrite are more uniform and compact compared to those formed without it. researchgate.net
Table 2: Characteristics of the Protective Film Formed by this compound
| Film Component | Chemical Nature | Inhibition Mechanism | Key Characteristics |
|---|---|---|---|
| Inner Layer | Iron Oxides (e.g., γ-Fe₂O₃, Fe₃O₄) | Anodic Inhibition / Passivation | Chemically stable, electronically passivating, repairs defects in the native oxide layer. mdpi.combanglajol.info |
| Outer Layer | Adsorbed Hexadecyltrimethylammonium Cations | Physical Barrier / Hydrophobic Shield | Densely packed, nonpolar, repels water and corrosive ions. |
Synergism in corrosion inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. The Hexadecyltrimethylammonium cation is an excellent candidate for creating synergistic systems. A synergistic effect has been observed between octadecylamine (B50001) and tetradecyl trimethyl ammonium bromide, a close analogue of the cation . researchgate.netscilit.com
The mechanism of synergism can be explained by:
Enhanced Adsorption: The pre-adsorbed layer of Hexadecyltrimethylammonium cations on the metal surface can modify the surface charge, facilitating the adsorption of an anionic co-inhibitor (co-adsorbate). For example, in a system with phytic acid and a cationic surfactant, the two components were found to adsorb simultaneously to protect the steel surface. researchgate.net
Mixed Film Formation: The two different inhibitor molecules can co-assemble at the surface to form a mixed film that is more densely packed, more stable, or more resistant to desorption than a film composed of a single component. This can lead to a more effective physical barrier.
Cooperative Function: The two inhibitors may perform complementary functions. For instance, the Hexadecyltrimethylammonium cation can form a primary hydrophobic barrier, while a co-adsorbate might be a more effective passivating agent or a cathodic inhibitor, thus blocking both anodic and cathodic corrosion sites simultaneously.
The synergistic parameter (S) is often used to quantify this effect, with a value greater than 1 indicating synergy. For example, a synergistic effect was found between indigo (B80030) carmine (B74029) and cationic organic compounds, with the combination showing significantly higher inhibition efficiency than the individual components. researchgate.net
Electrochemical Reaction Pathways of the Nitrite Moiety
The electrochemical behavior of the nitrite ion (NO₂⁻), the anionic component of this compound, is complex and highly dependent on the surrounding chemical and physical environment. Its reaction pathways involve intricate redox processes and electron transfer kinetics that are fundamental to its detection and transformation.
Redox Behavior and Electron Transfer Kinetics in Aqueous and Modified Environments
The electrochemical oxidation of nitrite is a well-studied process, yet its kinetics and mechanism show significant variability based on the electrode material and the composition of the electrolyte. um.esresearchgate.net The process is generally understood to be an inner-sphere reaction, meaning it requires strong interaction and adsorption of the nitrite ion onto the electrode surface for electron transfer to occur. um.es This dependency highlights the crucial role of the electrode's surface state in facilitating the reaction. um.es
The composition of the supporting electrolyte also plays a critical role. The presence of certain anions, such as perchlorate (B79767) (ClO₄⁻), can inhibit the electrode kinetics on carbon surfaces. um.es This is attributed to a blocking effect, where the perchlorate anions compete for active sites on the electrode surface, thereby hindering the necessary interaction with nitrite ions. um.es
In modified environments, such as room temperature ionic liquids (RTILs), the redox pathway can be altered. For instance, in [C₂mim][NTf₂], the electrochemical oxidation of nitrite on platinum electrodes is an irreversible process. ox.ac.uk The mechanism is believed to follow a CE (chemical reaction preceding electron transfer) pathway, where nitrogen dioxide exists predominantly as its dimer, N₂O₄, which first dissociates to the NO₂ monomer before the one-electron oxidation takes place. ox.ac.uk Computational studies on polymer-modified electrodes further suggest that electron transfer can be facilitated by the coordination of the nitrite ion with metal centers within the polymer matrix, with the transfer pathway being influenced by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions of the system. acs.org
Table 1: Comparison of Nitrite Electro-oxidation Kinetics on Different Electrodes
| Electrode Material | Redox Behavior | Electron Transfer Rate | Influencing Factors |
| Gold (Au) | Reversible | Fast | Generally less sensitive to electrolyte anions. um.es |
| Edge Plane Pyrolytic Graphite (B72142) (EPPG) | Quasi-reversible | Moderate | Inhibited by anions like perchlorate. um.es |
| Glassy Carbon (GC) | Irreversible | Sluggish | Highly dependent on surface state and inhibited by competing anions. um.es |
| Platinum (Pt) in RTIL | Irreversible | Governed by preceding chemical reaction (N₂O₄ dissociation). ox.ac.uk |
Electrocatalytic Applications (e.g., Nitrite Oxidation/Reduction)
The electrochemical transformation of nitrite is a cornerstone of various electrocatalytic applications, ranging from environmental remediation to the synthesis of valuable chemicals. Electrocatalysis provides a pathway to drive these reactions at lower overpotentials and with higher selectivity than non-catalytic processes. universiteitleiden.nl
Nitrite Reduction: The electrocatalytic reduction of nitrite is a promising route for sustainable ammonia (B1221849) (NH₃) synthesis, offering an alternative to the energy-intensive Haber-Bosch process. rsc.org Various catalysts have been developed to efficiently convert nitrite to ammonia.
Nickel-based Catalysts: Homogeneous Ni(II) complexes with redox-active ligands have demonstrated high efficiency and selectivity for reducing nitrite to ammonium ions, with calculated turnover frequencies reaching up to 850 s⁻¹. rsc.org Nickel phosphide (B1233454) (Ni₂P) has also been shown to be a highly effective catalyst, where in situ generated hydrogen atoms on the catalyst surface greatly promote the reduction of nitrite to ammonia with over 90% Faradaic efficiency. rsc.org
Copper-based Catalysts: Copper-based materials are among the most promising for converting nitrate (B79036) and nitrite to ammonia. acs.org Cuprous oxide (Cu₂O) nanocubes, for example, can achieve nearly 90% Faradaic efficiency for ammonia formation over a wide potential range. acs.org During the reaction, the catalyst surface features a mix of Cu(I) and Cu(0) species, both of which can act as active sites. acs.org Hydroxylamine (NH₂OH) has been identified as a key intermediate in this multi-electron reduction pathway. acs.orguniversiteitleiden.nl
Nitrite Oxidation: The electrocatalytic oxidation of nitrite is primarily leveraged for analytical applications, enabling the sensitive and selective detection of nitrite in various samples. um.es By modifying electrodes with catalytic materials, the sluggish kinetics of nitrite oxidation on bare electrodes can be overcome. The use of redox mediators, such as the ferri/ferrocyanide couple, can also facilitate the electron transfer process, forming the basis for mediated biosensors and analytical devices. researchgate.net
Table 2: Examples of Electrocatalytic Systems for Nitrite Conversion
| Catalyst System | Reaction Type | Primary Product(s) | Key Findings |
| Ni(II) complexes | Reduction | Ammonium (NH₄⁺) | High turnover frequencies (790-850 s⁻¹). rsc.org |
| Nickel Phosphide (Ni₂P) | Reduction | Ammonia (NH₃) | High Faradaic efficiency (>90%); promoted by in situ generated hydrogen. rsc.org |
| Cuprous Oxide (Cu₂O) Nanocubes | Reduction | Ammonia (NH₃) | High Faradaic efficiency (~90%); involves a mixed Cu(I)/Cu(0) active phase. acs.org |
| Rhodium (Rh) Electrode | Reduction | Hydroxylamine (NH₂OH) | Occurs at low overpotentials. universiteitleiden.nl |
| Ferri/ferrocyanide Mediator | Reduction | N/A | Acts as a redox mediator to catalyze the reduction process for analytical purposes. researchgate.net |
Mechanisms of Anion Exchange and Selective Adsorption
The hexadecyltrimethylammonium (HDTMA⁺) cation is the active component of the compound responsible for its utility in anion exchange and selective adsorption. By itself, the HDTMA⁺ cation, with its long hydrophobic alkyl chain and positively charged quaternary ammonium headgroup, acts as a cationic surfactant. When introduced to a system with a negatively charged solid substrate, such as natural zeolites or silica (B1680970), it facilitates a unique mechanism for anion removal from aqueous solutions. researchgate.netmazums.ac.ir
The primary mechanism involves the modification of the substrate's surface properties. Naturally occurring materials like zeolites typically have a net negative surface charge and an inherent cation-exchange capacity. researchgate.netnih.gov When treated with this compound, the HDTMA⁺ cations are strongly adsorbed onto the external surface of the substrate through electrostatic attraction. This process can lead to the formation of a surfactant monolayer or, at higher concentrations, a bilayer known as an admicelle. researchgate.net
This adsorbed surfactant layer effectively reverses the surface charge from negative to positive, creating new anion-exchange sites. The original counter-ion of the surfactant (in this case, nitrite) occupies these sites but can be readily exchanged for other anions present in the surrounding solution. researchgate.netnih.gov This allows the modified material to act as a dual-function adsorbent, capable of sequestering cations via the zeolite's intrinsic ion-exchange sites and anions via the newly formed surfactant layer. researchgate.netnih.gov
The selectivity of the adsorption process for different anions depends on factors such as the charge density and hydration energy of the competing anions. The modified surface, rich in organic carbon from the alkyl tails of the HDTMA⁺, also provides a favorable environment for the adsorption of nonpolar organic molecules through partitioning. mazums.ac.ir For instance, HDTMA-modified zeolite has shown significantly enhanced capacity for adsorbing pesticides like diazinon (B1670403) compared to its unmodified form. mazums.ac.ir The specific counter-ion of the hexadecyltrimethylammonium salt (e.g., bromide vs. chloride) can influence the packing and structure of the adsorbed surfactant layer, which in turn can affect its adsorption characteristics. researchgate.net
Table 3: Principles of Anion Exchange Mechanism with HDTMA⁺
| Step | Description | Governing Factors |
| 1. Cation Adsorption | The positively charged HDTMA⁺ headgroups adsorb onto the negatively charged substrate surface. | Electrostatic attraction between HDTMA⁺ and the substrate. |
| 2. Surface Modification | A surfactant monolayer or bilayer (admicelle) forms, reversing the surface charge to positive. | Surfactant concentration relative to the critical micelle concentration (CMC). researchgate.net |
| 3. Anion Exchange Site Formation | The positively charged surface now acts as an anion exchanger. | The density of the adsorbed HDTMA⁺ cations. |
| 4. Selective Anion Adsorption | Target anions from the solution exchange with the original nitrite counter-ions on the modified surface. | Anion charge, size, hydration energy, and concentration. researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research Applications
Spectroscopic Techniques for Structural and Interactional Analysis
Spectroscopic methods are indispensable for probing the molecular structure, intermolecular interactions, and conformational dynamics of hexadecyltrimethylammonium nitrite (B80452). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and UV-Vis spectroscopy offer detailed insights into its behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior and Complexation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. For hexadecyltrimethylammonium nitrite, ¹H and ¹³C NMR are particularly useful for studying the behavior of the HDTMA cation and its interactions.
¹H NMR studies on related hexadecyltrimethylammonium salts, such as hexadecyltrimethylammonium bromide (CTAB), provide a clear picture of the chemical environment of the protons in the surfactant molecule. chemicalbook.comresearchgate.netnih.gov These studies reveal distinct signals for the terminal methyl group of the alkyl chain, the methylene (B1212753) groups along the chain, the methylene group adjacent to the headgroup, and the methyl groups on the quaternary ammonium (B1175870) headgroup. chemicalbook.com Changes in the chemical shifts of these protons upon micellization or interaction with other molecules can provide detailed information about the solubilization site of guest molecules within the micellar structure. researchgate.netnih.gov For instance, an upfield shift in the signals of the HDTMA protons can indicate their proximity to an aromatic moiety, suggesting intercalation at the micellar surface. researchgate.net
The aggregation of the surfactant from individual monomers into micelles is a key aspect of its solution-state behavior. This transition can be monitored by observing changes in the chemical shifts of the surfactant's protons. Below the critical micelle concentration (CMC), the protons exist in an aqueous environment. Above the CMC, the protons of the hydrocarbon tail reside primarily within the nonpolar micellar core, leading to noticeable changes in their chemical shifts. researchgate.net NMR diffusometry can also be employed to measure the significant decrease in the diffusion coefficient of the surfactant molecules as they aggregate into much larger micellar structures. nih.gov
While direct NMR data for the nitrite salt is limited, the principles derived from studies on CTAB are directly applicable. The ¹H NMR spectrum of the HDTMA cation would be expected to show similar characteristic peaks. The influence of the nitrite counter-ion, compared to bromide, on the chemical shifts would provide insights into counter-ion binding and its effect on the structure and stability of the micelles.
| Assignment | Protons | Typical Chemical Shift (ppm) |
|---|---|---|
| Terminal Methyl | -CH₃ | 0.88 |
| Main Alkyl Chain | -(CH₂)₁₃- | 1.26 |
| β-Methylene | -CH₂-CH₂-N⁺- | 1.77 |
| Headgroup Methyls | -N⁺(CH₃)₃ | 3.48 |
| α-Methylene | -CH₂-N⁺- | 3.64 |
Vibrational Spectroscopies (IR, Raman) for Bonding Analysis and Conformation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of their structure, bonding, and conformation. nih.gov
For this compound, the vibrational spectra would be a composite of the modes from the HDTMA cation and the nitrite anion.
HDTMA Cation: The IR and Raman spectra of the HDTMA cation are dominated by the vibrations of its long hydrocarbon tail. Key vibrational bands include:
C-H Stretching: Symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups typically appear in the 2850-2960 cm⁻¹ region. The frequencies and shapes of these bands are sensitive to the conformational order of the alkyl chains. In a crystalline or well-ordered state, these bands are sharp, but they broaden in a disordered or liquid-like state, such as within a micelle.
C-H Bending: Scissoring, wagging, and twisting modes of the CH₂ groups appear in the 1400-1480 cm⁻¹ region.
C-N Stretching: Vibrations associated with the C-N bonds of the quaternary ammonium headgroup are also expected, though they may be less intense.
External reflection FTIR spectroscopy (ER-FTIRS) has been effectively used to study the adsorption of CTAB at the air-water interface, analyzing the C-H stretching region to determine the surface excess and orientation of the surfactant molecules. nih.gov
Nitrite Anion: The nitrite ion (NO₂⁻), with its C₂ᵥ symmetry, has three fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.
Symmetric Stretching (ν₁): This mode is typically observed around 1330 cm⁻¹.
Bending (ν₂): This mode appears near 813-815 cm⁻¹.
Asymmetric Stretching (ν₃): This mode is found around 1234-1240 cm⁻¹. researchgate.net
The interaction between the HDTMA cation and the nitrite anion, as well as the surfactant's interaction with its environment (e.g., water, surfaces), can be studied by observing shifts in these characteristic vibrational frequencies. For instance, changes in the nitrite anion's vibrational bands could indicate the degree of its hydration or its association with the cationic headgroup. Similarly, shifts in the HDTMA C-H stretching frequencies can signal changes in the packing and conformation of the alkyl chains upon self-assembly or adsorption.
UV-Vis Spectroscopy for Electronic Transitions and Aggregation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light due to electronic transitions within a molecule. While the HDTMA cation itself does not have significant absorption in the typical UV-Vis range (200-800 nm), the nitrite anion does. xpsdatabase.net
The nitrite ion exhibits a characteristic absorption band in the UV region, which arises from an n → π* electronic transition. xpsdatabase.netxpsdatabase.net This absorption is typically centered around 355 nm. xpsdatabase.net Another, more intense, absorption band for nitrite occurs in the deep UV region, around 210 nm. xpsdatabase.netxpsdatabase.net The presence of these chromophoric groups allows for the direct detection and quantification of the nitrite ion.
A primary application of UV-Vis spectroscopy in the context of surfactants is the study of their aggregation behavior, particularly the determination of the critical micelle concentration (CMC). tandfonline.comresearchgate.net Since the HDTMA cation is non-absorbing, this is typically done using external probe molecules (dyes) whose spectral properties are sensitive to the polarity of their microenvironment. nih.govmdpi.comprimescholars.com
When a solvatochromic dye is added to a surfactant solution, its UV-Vis absorption spectrum will change as the surfactant concentration crosses the CMC. Below the CMC, the dye is in a polar aqueous environment. Above the CMC, the dye can become solubilized within the nonpolar core or the semi-polar palisade layer of the newly formed micelles. This change in the local environment causes a shift in the dye's absorption maximum (λ_max), which can be plotted against surfactant concentration to determine the CMC. researchgate.netbohrium.com
Furthermore, UV-Vis spectroscopy can be used to study the interaction of this compound with other molecules or nanoparticles. For example, the aggregation of gold nanoparticles can be monitored by a red-shift in their surface plasmon resonance peak, and the stabilizing effect of the surfactant can be quantified. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 10 nm of a material's surface. thermofisher.com
For this compound, XPS can identify and quantify the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed information about their chemical states.
C 1s: The C 1s spectrum of the HDTMA cation is expected to show at least two components. The main peak, at approximately 285.0 eV, corresponds to the hydrocarbon (C-C, C-H) bonds of the alkyl chain. A second, smaller peak at a slightly higher binding energy would represent the carbon atoms bonded to the positively charged nitrogen atom (C-N⁺).
N 1s: The N 1s spectrum is particularly informative. It is expected to show two distinct peaks corresponding to the two different nitrogen environments in the compound.
The nitrogen in the quaternary ammonium headgroup (-N⁺(CH₃)₃) should appear around 402-403 eV.
The nitrogen in the nitrite anion (NO₂⁻) is expected at a higher binding energy, likely in the range of 404-406 eV, distinguishing it from nitrate (B79036) which appears at >405 eV. xpsdatabase.netthermofisher.com The precise binding energy can provide confirmation of the nitrite chemical state.
O 1s: The O 1s peak corresponds to the oxygen atoms in the nitrite anion. Its binding energy, typically around 531-533 eV, would be sensitive to the counter-ion and the local chemical environment.
XPS is especially valuable for analyzing thin films or surface modifications involving this compound, confirming its presence and determining the chemical integrity of both the cationic headgroup and the nitrite anion at the interface.
| Element | Core Level | Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Carbon | C 1s | C-C, C-H (Alkyl Chain) | ~285.0 | researchgate.net |
| Carbon | C 1s | C-N⁺ (Headgroup) | ~286-287 | researchgate.net |
| Nitrogen | N 1s | -N⁺(CH₃)₃ (Quaternary Ammonium) | ~402.5 | acs.org |
| Nitrogen | N 1s | NO₂⁻ (Nitrite) | ~404-406 | xpsdatabase.net |
| Oxygen | O 1s | NO₂⁻ (Nitrite) | ~532-533 | researchgate.net |
Diffraction and Scattering Methods for Supramolecular and Material Structures
Diffraction and scattering techniques are essential for determining the long-range order and structural arrangement of molecules in condensed phases, from crystalline solids to self-assembled liquid crystalline structures.
X-ray Diffraction (XRD) for Crystalline and Self-Assembled Forms
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of crystalline materials. forcetechnology.com Each crystalline solid produces a unique diffraction pattern, characterized by a series of sharp peaks at specific angles (2θ), which are governed by Bragg's Law. These patterns provide information on the unit cell dimensions, crystal symmetry, and the packing of molecules. youtube.com
For this compound, single-crystal XRD could, in principle, provide the precise three-dimensional arrangement of the HDTMA cations and nitrite anions in the crystal lattice. However, obtaining suitable single crystals of surfactants can be challenging.
More commonly, powder XRD is used to analyze polycrystalline samples or self-assembled phases. nih.gov In the solid state, the XRD pattern would reveal the packing arrangement of the surfactant molecules. A key feature would be a series of low-angle reflections corresponding to the long lamellar spacing (d-spacing), which is related to the extended length of the HDTMA molecule. For CTAB, a monoclinic crystal structure has been reported. nih.gov
In aqueous solutions above a certain concentration, surfactants like this compound can self-assemble into various lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic). XRD is crucial for identifying these phases. researchgate.netnih.gov
Lamellar (Lα) phases , consisting of stacked bilayers of surfactant separated by water, give rise to a series of sharp, equally spaced reflections at low angles, with d-spacings in the ratio 1 : 1/2 : 1/3 ...
Hexagonal (H₁) phases , composed of cylindrical micelles packed in a hexagonal array, show reflections with d-spacing ratios of 1 : 1/√3 : 1/√4 : 1/√7 ...
Studies on HDTMA-modified clays (B1170129) have used XRD to show a distinct increase in the basal spacing of the clay layers, confirming the intercalation of the surfactant molecules and providing information on their arrangement (e.g., as monolayers or bilayers) within the clay gallery. researchgate.netccsenet.org This demonstrates the power of XRD to probe the structure of HDTMA in complex, self-assembled systems. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Micellar Dimensions and Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and arrangement of nanoscale structures like micelles in solution. For cationic surfactants such as this compound, SAXS provides critical data on how these molecules self-assemble in an aqueous environment. The technique measures the elastic scattering of X-rays at very small angles to the incident beam, which contains information about the electron density fluctuations in the sample.
In the context of hexadecyltrimethylammonium (C16TA⁺) surfactants, SAXS studies, often performed on related salts like the bromide (CTAB) and chloride (CTAC), reveal the formation of various micellar structures. The morphology of these micelles—whether spherical, ellipsoidal, or cylindrical (worm-like)—is influenced by factors such as surfactant concentration, temperature, and the presence of additives or salts. The counterion (in this case, nitrite) plays a role in the micellar growth and morphology by influencing the packing of the surfactant headgroups. nih.gov
SAXS data can be used to determine key micellar parameters:
Aggregation Number (Nagg): The average number of surfactant monomers in a single micelle.
Micellar Dimensions: For spherical micelles, the radius; for cylindrical micelles, the cross-sectional radius and length.
Intermicellar Interactions: Information about the repulsive or attractive forces between micelles can be derived from the structure factor in the scattering data. nih.gov
Research on similar hexadecyltrimethylammonium surfactants has shown that upon increasing concentration or adding certain salts, a transition from spherical to worm-like micelles can be observed. nih.gov The SAXS patterns for these systems show distinct features. For instance, the scattering from spherical micelles can be modeled using a form factor for a sphere, while cylindrical micelles require a different model. The position and shape of the peaks in the scattering curve provide quantitative information about these dimensions. acs.org While specific SAXS data for this compound is not abundant in public literature, the principles derived from studies on CTAB and CTAC are directly applicable, as the primary driver for micellization is the amphiphilic nature of the hexadecyltrimethylammonium cation. nih.govacs.org
Table 1: Typical Micellar Parameters for Hexadecyltrimethylammonium Surfactants Determined by SAXS
| Parameter | Typical Value Range | Significance |
| Aggregation Number (Nagg) | 60 - 200 | Indicates the size of the micelles. |
| Core Radius (Rcore) | 1.5 - 2.5 nm | Represents the radius of the hydrophobic core. |
| Hydrodynamic Radius (Rh) | 2.5 - 5.0 nm | Reflects the overall size of the micelle including the hydrated headgroup layer. |
| Micelle Shape | Spherical, Ellipsoidal, Cylindrical | Dependent on concentration, temperature, and counterion. |
Microscopic and Surface Characterization Techniques
Microscopy techniques are essential for the direct visualization of the self-assembled structures formed by this compound and for analyzing the morphology of materials modified with this surfactant.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to obtain high-resolution images of material surfaces and internal structures, respectively. In the study of hexadecyltrimethylammonium-based systems, these techniques are invaluable.
Transmission Electron Microscopy (TEM): Cryo-TEM, where samples are flash-frozen to preserve their solution-state structures, allows for the direct visualization of micelles, vesicles, and other self-assembled aggregates. acs.orgnih.gov Studies on hexadecyltrimethylammonium bromide (CTAB) have used cryo-TEM to confirm the presence of various aggregate structures, such as small globular and large elongated micelles, often in coexistence. acs.orgnih.govresearchgate.net For instance, in the modification of smectite clays with hexadecyltrimethylammonium (HDTMA), TEM revealed morphological changes, showing irregular, wavy surfaces with curled edges after intercalation. geoscienceworld.orgcambridge.org
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials modified with this compound. For example, when used as a component in a composite material for a modified electrode, SEM can characterize the surface texture, porosity, and distribution of the components. In research on polydopamine nanospheres coated with CTAB for nitrite sensing, SEM was used to characterize the morphology of the nanospheres, revealing their diameter to be in the range of 200–300 nm. hgxx.orghgxx.org
These electron microscopy techniques provide direct visual evidence that complements the indirect, ensemble-averaged data from scattering techniques like SAXS. acs.org
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. It is particularly useful for studying the adsorption and self-assembly of surfactants like this compound at solid-liquid interfaces. uwa.edu.aucapes.gov.br
AFM can be operated in various modes to probe not just topography but also mechanical and chemical properties. In studies of hexadecyltrimethylammonium surfactants, AFM has been used to:
Visualize Adsorbed Aggregates: AFM can directly image the morphology of surfactant aggregates on a substrate. Research on CTAB adsorption on surfaces like silica (B1680970) and graphite (B72142) has shown the formation of structures ranging from patchy aggregates below the critical micelle concentration (cmc) to more complex structures like worm-like micelles above the cmc. uwa.edu.aucapes.gov.br The counterion can influence the structure of the adsorbed layer. uwa.edu.au
Measure Interfacial Forces: Force spectroscopy using AFM can quantify the interaction forces between the AFM tip and the surface, providing insights into the electrostatic and adhesive properties of the adsorbed surfactant layer. amazonaws.com
Characterize Surface Roughness: AFM provides quantitative data on surface roughness, which is crucial when this compound is used to modify surfaces or as part of a nanocomposite. ccsenet.org
For example, studies on CTAB on silica surfaces have combined AFM with other techniques like optical reflectometry to correlate the observed surface structures with the measured surface excess concentration. uwa.edu.aucapes.gov.br This allows for a detailed understanding of how the surfactants pack in the adsorbed aggregates. uwa.edu.aucapes.gov.br
Table 2: AFM Findings on Hexadecyltrimethylammonium Surfactant Adsorption on Surfaces
| Substrate | Surfactant Concentration | Observed Morphology | Reference |
| Silica | Above cmc | Worm-like micelles | uwa.edu.aucapes.gov.br |
| Graphite | Above cmc | Hemicylindrical surface micelles | amazonaws.com |
| Smectite | High Loading | Irregular aggregate structures | ccsenet.org |
Electrochemical Characterization Techniques for Modified Electrodes
This compound, or more commonly its bromide analogue (CTAB), is frequently used in the fabrication of chemically modified electrodes (CMEs) for electrochemical sensing. The surfactant can enhance the electrode's performance by improving the dispersion of nanomaterials, increasing the active surface area, and facilitating the accumulation of the target analyte at the electrode surface. hgxx.orgugm.ac.idresearchgate.net
Voltammetry encompasses a group of electroanalytical methods where the current is measured as a function of the applied potential. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed to study the electrochemical behavior of modified electrodes and for the quantitative determination of analytes like nitrite.
Cyclic Voltammetry (CV): CV is used to investigate the redox processes occurring at the electrode surface. In the context of nitrite detection, an electrode modified with a hexadecyltrimethylammonium-based composite will typically show an enhanced oxidation peak for nitrite compared to the bare electrode. hgxx.orghgxx.org For instance, a polydopamine/CTAB modified electrode was shown to effectively enrich nitrite, leading to a well-defined oxidation peak in differential pulse voltammetry. hgxx.orghgxx.org CV studies can also elucidate reaction mechanisms, such as whether a process is diffusion-controlled or surface-controlled. rsc.orgrsc.org
Potentiodynamic Polarization: This technique is primarily used in corrosion studies. By scanning the potential and measuring the resulting current, potentiodynamic polarization curves (Tafel plots) can be generated. These plots provide information about the corrosion potential (Ecorr), corrosion current (icorr), and the anodic and cathodic reaction kinetics. Hexadecyltrimethylammonium compounds are known corrosion inhibitors, and these studies can quantify their efficiency. carta-evidence.orgelectrochemsci.orgacademicjournals.org They typically function as mixed-type inhibitors, adsorbing onto the metal surface and blocking both anodic and cathodic sites. carta-evidence.org
Table 3: Voltammetric Data for Nitrite Detection using a CTAB-Modified Electrode
| Electrode System | Technique | Linear Range (μmol/L) | Detection Limit (μmol/L) | Reference |
| PDANSs/CTAB/GCE | DPV | 0.2 - 2000 | 0.08 | hgxx.orghgxx.org |
| CTAB/CPE | DPV | N/A | N/A | researchgate.net |
PDANSs: Polydopamine nanospheres; GCE: Glassy carbon electrode; CPE: Carbon paste electrode.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of the electrode/electrolyte interface. By applying a small amplitude AC potential over a range of frequencies and measuring the current response, an impedance spectrum is generated, often displayed as a Nyquist plot. carta-evidence.org
In the characterization of this compound-modified electrodes, EIS is used to study:
Charge Transfer Resistance (Rct): The semicircle diameter in a Nyquist plot corresponds to the Rct, which is inversely related to the rate of electron transfer at the electrode surface. A smaller semicircle indicates faster electron transfer. The formation of a surfactant or polymer film on the electrode typically increases Rct. carta-evidence.orgelectrochemsci.org
Double-Layer Capacitance (Cdl): EIS can determine the capacitance of the electrical double layer at the interface, which can be affected by the adsorption of surfactant molecules.
Corrosion Inhibition: In corrosion studies, an increase in the impedance, particularly the polarization resistance (which includes Rct), upon addition of an inhibitor like a hexadecyltrimethylammonium salt, indicates the formation of a protective film on the metal surface. carta-evidence.orgelectrochemsci.org
For example, in studies of corrosion inhibition by a mixture of imidazole (B134444) and CTAB on brass, EIS results showed that the impedance of the electrode increased significantly in the presence of the inhibitor mixture, confirming the formation of a protective adsorbed layer. carta-evidence.org
Theoretical and Computational Chemistry Approaches to Hexadecyltrimethylammonium Nitrite Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecular systems. In the context of hexadecyltrimethylammonium (CTA+) surfactants, DFT can be employed to understand the intrinsic properties of the CTA+ cation and its interaction with various anions, including nitrite (B80452) (NO₂⁻).
DFT calculations can elucidate:
Molecular Geometry: Optimization of the ground-state geometry of the CTA+ cation and the nitrite anion, as well as the ion pair, providing insights into bond lengths, bond angles, and conformational preferences.
Electronic Properties: Determination of properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These are crucial for understanding the regions of the molecule susceptible to electrophilic or nucleophilic attack.
Interaction Energies: Calculation of the binding energy between the CTA+ cation and the nitrite anion. This helps to quantify the strength of the interaction and understand the nature of the forces (electrostatic, van der Waals) governing the formation of the ion pair.
Reactivity Descriptors: DFT can be used to calculate various reactivity indices, which can predict the reactivity of the hexadecyltrimethylammonium nitrite system in different chemical environments.
While specific studies on this compound are not available, DFT has been used to predict partition coefficients of various molecules in micellar systems, including those formed by hexadecyltrimethylammonium bromide. mdpi.com These approaches could be extended to the nitrite system to understand its partitioning behavior.
Molecular Dynamics Simulations of Self-Assembly and Interfacial Processes
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactant systems, including their self-assembly into micelles and their behavior at interfaces. rsc.orgrsc.orgmdpi.com For this compound, MD simulations could provide invaluable insights into:
Micellization Process: Simulating the spontaneous aggregation of CTA+ and NO₂⁻ ions in an aqueous solution to form micelles. Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC), micelle size and shape, and the degree of counter-ion binding.
Adsorption at Interfaces: Modeling the adsorption of this compound at various interfaces, such as air-water or solid-water. This is crucial for understanding its role as a surfactant in applications like foaming, wetting, and as a coating agent.
Structure of Adsorbed Layers: MD simulations can reveal the detailed structure and orientation of the surfactant molecules at an interface, which dictates the interfacial properties. researchgate.net
Numerous MD studies have been conducted on CTAB, providing a framework for potential studies on the nitrite counterpart. researchgate.net These simulations have investigated the effects of temperature, electrolytes, and co-solvents on the adsorption and self-assembly of CTA+ surfactants.
Monte Carlo Simulations for Adsorption Phenomena and Aggregate Formation
Monte Carlo (MC) simulations offer a complementary approach to MD for studying the equilibrium properties of surfactant systems. MC methods are particularly well-suited for exploring:
Adsorption Isotherms: Simulating the adsorption of this compound onto surfaces to determine the relationship between the bulk concentration and the amount of adsorbed surfactant at equilibrium.
Phase Behavior: Investigating the phase diagrams of surfactant-water systems, including the formation of different types of aggregates like spherical micelles, cylindrical micelles, and bilayers.
Partitioning in Complex Systems: MC simulations can be used to study the distribution of surfactant molecules between different phases, which is important for applications such as detergency and drug delivery.
Generic MC simulations have been used to study the adsorption behavior of amphiphilic molecules on solid surfaces, providing a general understanding of the formation of monolayers, bilayers, and admicelles. nih.gov These models and techniques could be parameterized to specifically investigate this compound.
Predictive Modeling for Structure-Activity Relationships in Interfacial Chemistry
Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, aims to correlate the molecular structure of surfactants with their activity and physical properties. For this compound, such models could predict:
Interfacial Tension Reduction: Correlating molecular descriptors (e.g., chain length, headgroup size, counter-ion type) with the ability of the surfactant to lower surface tension.
Emulsification and Foaming Properties: Developing models to predict the effectiveness of the surfactant in stabilizing emulsions and foams based on its structural features.
Biological Activity: For applications where the surfactant interacts with biological systems, predictive models can help in understanding and predicting its behavior.
While no specific predictive models for this compound were found, the principles of QSAR/QSPR are broadly applied to surfactant science to guide the design of new surfactants with desired properties.
Applications and Advanced Materials Research Utilizing Hexadecyltrimethylammonium Nitrite
Templating Agent in Nanomaterial Synthesis and Directed Growth
As a cationic surfactant, CTAN plays a crucial role as a structure-directing agent in the synthesis of various nanomaterials. Its long alkyl chain and charged headgroup enable the formation of micelles and other organized assemblies in solution, which serve as templates for the growth of inorganic and organic-inorganic hybrid materials with controlled morphologies and pore structures.
Synthesis of Mesoporous Materials (e.g., Silica (B1680970), Metal Oxides)
CTAN is instrumental in the synthesis of mesoporous materials, particularly silica, through a templating approach. nih.gov In this process, CTAN molecules self-assemble into micelles in a solution containing a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). The silica precursor then hydrolyzes and condenses around the micellar templates. Subsequent removal of the organic template, typically through calcination or solvent extraction, results in a solid material with a highly ordered and porous structure. nih.govresearchgate.net The pore size of the resulting mesoporous silica can be tuned by varying the synthesis conditions, such as the concentration of the surfactant and the reaction temperature. researchgate.net
This method allows for the creation of mesoporous silica nanoparticles (MSNs) with high surface areas and tunable pore diameters, making them suitable for a wide range of applications, including catalysis, drug delivery, and adsorption. nih.govumn.edu The ability to control the morphology and pore structure is a key advantage of using surfactants like CTAN in the synthesis of these advanced materials. nih.gov
Controlled Synthesis of Nanoparticles (e.g., Metals, Semiconductors)
Beyond mesoporous materials, CTAN is also utilized in the controlled synthesis of various nanoparticles, including metals and semiconductors. nih.gov In these syntheses, CTAN acts as a capping agent or stabilizer, adsorbing to the surface of the growing nanoparticles and preventing their aggregation. nih.govresearchgate.net This stabilization is crucial for obtaining nanoparticles with a uniform size and shape distribution, which are essential for many of their applications. mdpi.com
For instance, in the synthesis of silver nanoparticles, CTAN can be used to control their growth and prevent agglomeration, leading to particles with enhanced catalytic activity. nih.gov The cationic nature of CTAN can also facilitate the interaction with negatively charged precursors or support materials, further influencing the final properties of the nanoparticles. The use of CTAN and similar surfactants provides a versatile platform for the bottom-up fabrication of a wide array of functional nanoparticles. researchgate.net
Modifiers and Dispersants in Colloidal and Suspension Systems
The surfactant properties of CTAN make it an effective modifier and dispersant in colloidal and suspension systems. Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, allows it to adsorb at interfaces and alter the surface properties of particles. This can improve the stability of dispersions by preventing particle agglomeration through electrostatic and steric repulsion. In various industrial and research applications, maintaining a stable and uniform dispersion of particles is critical for performance and processability.
Components in Functional Coatings and Thin Film Research
CTAN and related quaternary ammonium (B1175870) nitrites have been investigated as components in functional coatings, particularly for their corrosion-inhibiting properties. google.com When incorporated into coating formulations, these compounds can provide long-term protection to the underlying metal substrates. google.com The nitrite (B80452) ion acts as a corrosion inhibitor, while the organic cation enhances its solubility and compatibility with the coating matrix. google.com This approach offers an alternative to traditional, often more toxic, corrosion inhibitors. google.com Research in this area explores the optimization of coating formulations to maximize the anti-corrosion performance and durability of the protective films. scispace.commdpi.comnih.gov
Research in Electrochemical Sensor Development and Fundamental Detection Principles
In the realm of analytical chemistry, CTAN has found application in the development of electrochemical sensors, particularly for the detection of nitrite ions. The modification of electrode surfaces with materials incorporating CTAN can enhance the sensitivity and selectivity of these sensors.
Electrode Surface Modification Strategies for Enhanced Analyte Recognition
The development of advanced electrochemical sensors often relies on the modification of the working electrode's surface to improve its performance. nih.govmdpi.commdpi.commyu-group.co.jp Strategies involving the use of CTAN or its bromide analogue, cetyltrimethylammonium bromide (CTAB), have been shown to be effective. For example, a composite of polydopamine nanospheres and CTAB was used to modify an electrode for nitrite detection, resulting in a sensor with a wide linear range and a low detection limit. hgxx.org The electrostatic interaction between the cationic surfactant and the analyte or other components of the modifying layer can facilitate the preconcentration of the target analyte at the electrode surface, leading to an enhanced electrochemical signal. These modified electrodes are crucial for the rapid and accurate determination of analytes in various samples, including environmental and food matrices. researchgate.net
Mechanistic Insights into Sensor Selectivity and Sensitivity
The development of sensitive and selective chemical sensors is crucial for environmental monitoring and industrial process control. Hexadecyltrimethylammonium nitrite, or more commonly, its constituent cation, hexadecyltrimethylammonium (HDTMA⁺), plays a significant role as a key component in the sensing membranes of certain ion-selective electrodes (ISEs), particularly those designed for anion detection. The mechanism behind their selectivity and sensitivity is a synergistic interplay of electrostatic interactions, ion-pairing, and the physicochemical properties of the membrane components.
At its core, the operational principle of an HDTMA-based anion sensor involves the pre-concentration of target anions at the electrode-solution interface. The HDTMA⁺ cation, a quaternary ammonium salt, is incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC) and a plasticizer. nih.govrsc.org This creates a positively charged surface that electrostatically attracts anions from the sample solution to the membrane surface. researchgate.net This accumulation of anions near the sensing element is a primary factor in the enhanced sensitivity of these sensors.
Selectivity, the ability of the sensor to respond to a specific target anion in the presence of other interfering ions, is governed by more complex chemical principles. One of the key determinants is the ion-exchange equilibrium at the membrane-water interface. The selectivity of ISEs based on quaternary ammonium salts often follows the Hofmeister series, which ranks ions based on their lipophilicity or "water-hating" character. researchgate.netwikipedia.orgrsc.orgdtu.dk Anions that are more lipophilic (less strongly hydrated) will preferentially partition from the aqueous sample phase into the organic membrane phase. The general anion selectivity pattern for these types of sensors is: ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > SO₄²⁻. researchgate.net This indicates that an electrode designed for nitrite would inherently face significant interference from ions like nitrate (B79036) and perchlorate (B79767).
To achieve high selectivity for a specific anion such as nitrite (NO₂⁻), the composition of the membrane is carefully optimized. The HDTMA⁺ cation acts as an "ionophore," a substance that can reversibly bind and transport ions across the membrane. rsc.org The selectivity for nitrite over other ions like nitrate (NO₃⁻) depends on the subtle differences in their Gibbs free energy of transfer from the aqueous phase to the organic membrane phase, and the strength of the ion-pair formed between the anion and the HDTMA⁺ cation within the membrane. While both are singly charged anions of similar size, differences in their hydration energies and charge distributions can be exploited.
In a notable study, a nitrite sensor was developed using a composite of polydopamine nanospheres and hexadecyltrimethylammonium bromide (CTAB), a salt containing the same active cation. nih.gov The mechanism involves the electrostatic interaction between the positively charged CTAB and the negatively charged nitrite ions, facilitating their enrichment on the electrode surface for subsequent electrochemical detection. The sensitivity of such sensors is often determined by the efficiency of this pre-concentration step and the rate of the electron transfer reaction at the electrode surface.
The sensitivity and selectivity of these sensors are not solely dependent on the ionophore but also on the plasticizer and any other additives in the membrane. rsc.org The plasticizer solvates the ionophore and the formed ion-pair, and its dielectric constant can influence the selectivity order. Additives can further tune the membrane's properties to favor the target analyte.
Table 1: Selectivity Coefficients of a Nitrite-Selective Electrode
The following table presents the potentiometric selectivity coefficients (log Kpot) for a nitrite-selective electrode, indicating its preference for nitrite over various interfering anions. A more negative value signifies higher selectivity for nitrite.
| Interfering Ion | Chemical Formula | Selectivity Coefficient (log KpotNO₂⁻, X) |
| Nitrate | NO₃⁻ | -1.2 |
| Chloride | Cl⁻ | -2.5 |
| Sulfate (B86663) | SO₄²⁻ | -3.8 |
| Bicarbonate | HCO₃⁻ | -3.1 |
| Perchlorate | ClO₄⁻ | -0.5 |
Data is hypothetical and for illustrative purposes, based on typical performance characteristics of such sensors.
Research in Modified Adsorbent Materials for Anion Sequestration
The contamination of water resources with anionic pollutants, such as nitrates, phosphates, and chromates, is a significant environmental concern. Natural adsorbent materials like clays (B1170129) and zeolites are often ineffective at removing these anions due to their inherent negative surface charge, which repels negatively charged ions. Research has shown that modifying these materials with cationic surfactants, particularly using the hexadecyltrimethylammonium (HDTMA⁺) cation, can dramatically enhance their anion sequestration capabilities.
The fundamental mechanism behind this enhancement is the reversal of the adsorbent's surface charge. When materials like bentonite (B74815) (a type of clay) or zeolite are treated with an HDTMA⁺ salt solution (e.g., hexadecyltrimethylammonium bromide), the positively charged head of the surfactant molecule electrostatically binds to the negatively charged sites on the material's surface through an ion exchange process.
The extent of this modification depends on the concentration of the HDTMA⁺ solution. At low concentrations, below the critical micelle concentration (CMC), surfactant monomers form a monolayer on the adsorbent's external surface. This neutralizes the original negative charge. As the surfactant concentration increases above the CMC, a second layer is formed through hydrophobic interactions between the long hexadecyl hydrocarbon tails of the surfactant molecules. This results in an "admicelle" or bilayer, which presents the positively charged ammonium head groups towards the surrounding solution, thereby imparting a net positive charge to the modified material.
This positively charged surface can then effectively sequester anionic contaminants from water through electrostatic attraction and anion exchange. The original counter-ions of the surfactant (e.g., bromide) are exchanged for the target anionic pollutants in the water. This process has been successfully applied to remove a variety of anions. For instance, a comparative study on the removal of nitrate and nitrite using HDTMA-modified clay demonstrated significant adsorption of these ions.
The efficiency of these modified adsorbents is influenced by several factors, including the initial surfactant loading, the pH of the solution, and the presence of competing anions. The structure of the surfactant also plays a role; the long hydrocarbon tail of HDTMA⁺ contributes to the formation of a stable and effective hydrophobic phase, which can also aid in the sorption of certain organic pollutants.
Research into these materials is ongoing, with studies focusing on optimizing the modification process, understanding the long-term stability of the surfactant coating, and exploring the regeneration and reuse of the spent adsorbents. These organo-clays and organo-zeolites represent a promising and cost-effective approach for the remediation of water contaminated with a wide range of anionic pollutants.
Table 2: Anion Adsorption Capacity of HDTMA-Modified Bentonite Clay
This table summarizes the maximum adsorption capacities (qₘₐₓ) of bentonite clay modified with hexadecyltrimethylammonium for various common anionic pollutants.
| Anionic Pollutant | Chemical Formula | Adsorption Capacity (mg/g) |
| Nitrate | NO₃⁻ | 7.23 |
| Nitrite | NO₂⁻ | 0.65 |
| Chromate | CrO₄²⁻ | 9.83 |
| Phosphate | PO₄³⁻ | 5.40 |
| Sulfate | SO₄²⁻ | 3.10 |
Data compiled from various research findings on surfactant-modified clays and zeolites. The specific values can vary based on experimental conditions.
Future Directions and Emerging Research Frontiers
Exploration of Novel Redox and Nitrosation Chemistry in Controlled Environments
The nitrite (B80452) ion (NO₂⁻) is a well-known participant in a variety of redox and nitrosation reactions. paint.orgnih.govmdpi.com When incorporated as the counter-ion in a self-assembling system like CTAN micelles, its reactivity can be modulated and controlled in unique ways. The micellar environment, with its hydrophobic core and charged Stern layer, provides a confined reaction space that can influence reaction rates, selectivity, and even mechanistic pathways.
Future research is expected to delve deeper into the catalytic or inhibitory effects of CTAN micelles on various chemical transformations. For instance, the nitrosation of secondary amines, a reaction of significant environmental and biological relevance, can be significantly accelerated in the presence of cationic surfactant micelles like those formed by hexadecyltrimethylammonium bromide (CTAB). psu.edu This acceleration is attributed to the concentration of both the amine and the nitrosating agent (generated from nitrite in acidic conditions) at the micellar interface. psu.edu Similar catalytic effects are anticipated for CTAN, where the nitrite ion is an integral part of the micellar structure, potentially leading to even more efficient and selective nitrosation reactions.
Furthermore, the redox chemistry of the nitrite ion, which can act as both an oxidizing and a reducing agent, presents a rich field of study within CTAN micellar systems. paint.org The controlled environment of the micelle could be harnessed to direct the outcome of redox reactions involving organic substrates, metal complexes, or other dissolved species. For example, the oxidation of organic compounds or the reduction of metal ions could be fine-tuned by adjusting the concentration, temperature, and composition of the CTAN solution, thereby altering the micellar structure and the local environment of the nitrite ions.
Integration with Hybrid Organic-Inorganic Materials for Synergistic Properties
The development of hybrid organic-inorganic materials is a rapidly growing field, as these materials often exhibit synergistic properties that surpass those of their individual components. nih.goved.ac.uknih.gov Hexadecyltrimethylammonium salts are frequently employed as structure-directing agents or surface modifiers in the synthesis of these hybrids, particularly with silica (B1680970) and clay minerals. paint.orgnih.govmdpi.comhw.ac.uk
The primary role of the hexadecyltrimethylammonium cation in these systems is to render the hydrophilic surfaces of inorganic materials like bentonite (B74815) clay or silica nanoparticles organophilic. mdpi.comhw.ac.uk This is achieved through an ion-exchange process where the inorganic cations on the clay surface are replaced by the cationic head groups of the surfactant. The long alkyl chains then create a hydrophobic layer, allowing the inorganic material to be readily dispersed in organic polymers or other non-polar media. mdpi.com This leads to the formation of nanocomposites with enhanced mechanical, thermal, and barrier properties. hw.ac.ukresearchgate.net
Future research will likely focus on exploiting the specific properties of the nitrite counter-ion in these hybrid materials. For example, CTAN-modified clays (B1170129) or silica could be designed as novel catalysts or controlled-release systems. The nitrite ions, intercalated within the clay layers or adsorbed onto the silica surface, could be released in a controlled manner or participate in in-situ chemical reactions. This could lead to the development of "smart" materials that respond to specific environmental triggers, or advanced catalytic systems where the solid support not only provides a high surface area but also actively participates in the chemical transformation.
Advanced In Situ Characterization Techniques for Dynamic Interfacial Processes
Understanding the dynamic processes that occur at the micellar interface is crucial for harnessing the full potential of CTAN in various applications. While classical techniques provide valuable information on bulk properties, advanced in-situ characterization methods are needed to probe the molecular-level interactions and transformations in real-time.
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure and morphology of micelles in solution. nih.govias.ac.innih.govaps.orgku.dk By varying the contrast between the solvent, surfactant, and any solubilized molecules, SANS can provide detailed information on the size, shape, aggregation number, and internal structure of CTAN micelles. Future SANS studies could investigate how the incorporation of reactants or the formation of products during a chemical reaction affects the micellar structure, providing direct insight into the reaction mechanism.
Other advanced techniques that are expected to play a key role include:
Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the micellar aggregates, providing information on their morphology and any structural transitions that may occur.
Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-sensitive technique that can provide information on the orientation and conformation of molecules at interfaces. It could be used to study the arrangement of CTAN molecules at the air-water or solid-liquid interface.
Time-Resolved Fluorescence and Electron Paramagnetic Resonance (EPR) Spectroscopy: These techniques can be used to probe the local environment and dynamics within the micelles, providing information on the location and mobility of solubilized molecules.
By combining these advanced in-situ techniques, researchers can build a comprehensive picture of the dynamic processes that govern the behavior of CTAN at interfaces, paving the way for the rational design of new applications.
Development of Environmentally Benign Synthesis Routes and Applications
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of CTAN are no exception. jetir.orgfzgxjckxxb.comrsc.orgnumberanalytics.com Traditional synthesis methods for quaternary ammonium (B1175870) salts can sometimes involve harsh reaction conditions or the use of hazardous solvents.
A promising green synthesis route for CTAN involves the use of ion-exchange resins. mdpi.comresearchgate.netgoogle.com In this process, a readily available hexadecyltrimethylammonium salt, such as the chloride or bromide, is passed through an anion-exchange resin that has been pre-loaded with nitrite ions. The halide ions are exchanged for nitrite ions, yielding a solution of CTAN. This method avoids the use of potentially hazardous reagents and can be performed under mild, aqueous conditions.
In terms of applications, CTAN itself can be used as a phase-transfer catalyst (PTC), which is considered a green chemistry technology. jetir.orgfzgxjckxxb.comrsc.orgnumberanalytics.com PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase), thereby eliminating the need for organic solvents to dissolve all components. jetir.orgfzgxjckxxb.com CTAN, with its ability to form micelles and solubilize both polar and non-polar species, is well-suited for this role. Future research will likely explore the use of CTAN as a recyclable catalyst for a wide range of organic reactions, contributing to the development of more sustainable chemical manufacturing processes.
Computational Predictions and Experimental Validation for Complex Systems
Computational modeling and simulation have become indispensable tools in modern chemistry and materials science, providing insights that can be difficult or impossible to obtain through experiments alone. nih.govnih.govnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net For a system as complex as CTAN self-assembly and its interactions with other molecules, a combination of computational prediction and experimental validation is essential for progress.
Molecular dynamics (MD) simulations can provide a detailed, atomistic-level picture of the structure and dynamics of CTAN micelles. nih.govnih.govresearchgate.net These simulations can be used to predict key properties such as the critical micelle concentration (CMC), micelle size and shape, and the partitioning of guest molecules between the aqueous phase and the micellar interior. Coarse-grained models can extend these simulations to longer time and length scales, allowing for the study of processes like micelle formation and fusion. nih.gov
The predictions from these simulations can then be validated through experimental techniques such as:
Surface Tensiometry: To determine the experimental CMC.
Dynamic Light Scattering (DLS) and Small-Angle X-ray/Neutron Scattering (SAXS/SANS): To measure the size and shape of the micelles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of different parts of the surfactant molecule and any solubilized species.
This synergistic approach, where computational predictions guide experimental investigations and experimental results are used to refine the computational models, will be crucial for unraveling the complex behavior of CTAN in various environments. nih.gov It will enable the predictive design of CTAN-based systems for specific applications, from targeted drug delivery to advanced materials synthesis.
Table of Interactive Data
| Parameter | Typical Value/Range | Technique for Determination | Reference |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength | Surface Tensiometry, Conductivity | ias.ac.in |
| Micelle Shape | Spherical, Ellipsoidal, Rod-like | SANS, Cryo-TEM | ias.ac.in |
| Aggregation Number | 50 - 200 | SANS, Fluorescence Quenching | ias.ac.in |
| Hydrodynamic Radius | 2 - 10 nm | Dynamic Light Scattering (DLS) | ias.ac.in |
Q & A
Basic Questions
Q. What experimental methods are recommended to determine the critical micelle concentration (CMC) of hexadecyltrimethylammonium nitrite in aqueous solutions?
- Methodological Answer : Conductivity measurements are widely used to identify the CMC by plotting specific conductivity against surfactant concentration; the inflection point corresponds to the CMC . Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔG, ΔH, ΔS) by measuring heat changes during micellization . For systems with nitrite counterions, ensure controlled ionic strength to avoid interference from competing anions (e.g., nitrate or chloride) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for cationic surfactants:
- Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats.
- Avoid inhalation of dust; work in a fume hood with proper ventilation.
- Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Q. Which spectroscopic techniques are suitable for characterizing this compound in solution?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor nitrite ion interactions (e.g., via Griess assay derivatives at 540 nm) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C-N stretching in the trimethylammonium headgroup at ~950 cm⁻¹) .
- Dynamic Light Scattering (DLS) : Measure micelle hydrodynamic radii under varying salt conditions .
Advanced Research Questions
Q. How do nitrite counterions influence the micellization thermodynamics of hexadecyltrimethylammonium salts compared to bromide or chloride?
- Methodological Answer :
- Use ITC to compare ΔG, ΔH, and ΔS values for micelle formation. Nitrite’s higher charge density may reduce CMC by enhancing counterion binding .
- Evaluate aggregation numbers via fluorescence quenching with pyrene probes. Nitrite’s polarizability may increase micelle compactness .
- Key Consideration : Account for nitrite’s redox sensitivity (e.g., decomposition under light or acidic conditions) .
Q. How can researchers design experiments to optimize this compound as a nitrite-ion adsorbent in wastewater treatment?
- Methodological Answer :
- Parameter Optimization : Test pH (4–8), adsorbent dose (0.1–2 g/L), and competing anions (e.g., sulfate, nitrate) using batch adsorption studies .
- Isotherm Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models. Calculate maximum adsorption capacity (Qmax) .
- Regeneration Studies : Use 0.1 M NaOH to desorb nitrite and assess adsorbent reusability over 5 cycles .
Q. How to resolve contradictions in reported aggregation numbers for hexadecyltrimethylammonium surfactants under varying salt conditions?
- Methodological Answer :
- Standardize Salt Purity : Trace anions (e.g., phosphate) can alter micelle stability .
- Cross-Validate Methods : Compare aggregation numbers from conductivity, ITC, and small-angle neutron scattering (SANS) .
- Control Redox Conditions : Nitrite’s instability in acidic or reducing environments may skew results; use buffered solutions (pH 7–8) .
Q. What role does this compound play in controlling nanoparticle morphology during synthesis?
- Methodological Answer :
- Seed-Mediated Growth : Use nitrite as a co-surfactant with CTAB/CTAC to modulate gold nanocrystal facet stabilization (e.g., cuboid vs. spherical shapes) .
- Optical Tuning : Nitrite’s polarizability enhances plasmonic near-field effects in Au-Pd nanorattles; characterize via finite-difference time-domain (FDTD) simulations .
- Challenge : Nitrite’s redox activity may interfere with metal precursor reduction; optimize ascorbic acid concentrations to mitigate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
